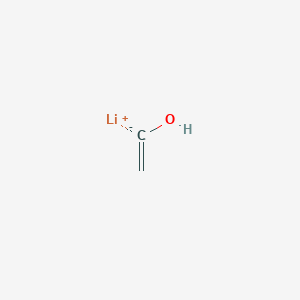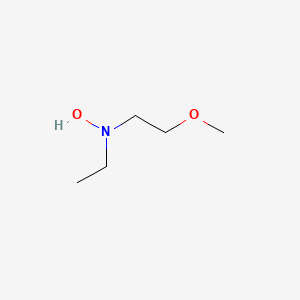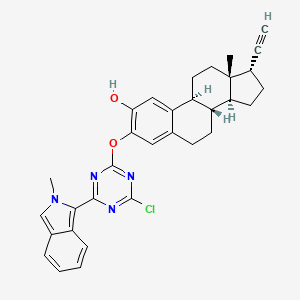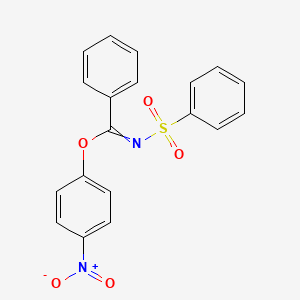![molecular formula C17H20BrNO B14310162 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol CAS No. 112251-32-8](/img/structure/B14310162.png)
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol is an organic compound that features a brominated aniline group attached to a phenol ring with a tert-butyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol typically involves a multi-step process. One common method starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with formaldehyde and 4-tert-butylphenol under acidic conditions to yield the target compound. The reaction conditions often involve the use of a strong acid like hydrochloric acid to facilitate the formation of the imine intermediate, which subsequently undergoes nucleophilic addition to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the brominated aniline can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The brominated aniline group can form hydrogen bonds and other interactions with active sites, while the phenol group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of the target compound.
4-tert-Butylphenol: Another precursor used in the synthesis.
2-[(4-Bromoanilino)methyl]phenol: A structurally similar compound without the tert-butyl group.
Uniqueness
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol is unique due to the presence of both the brominated aniline and tert-butylphenol groups, which confer specific chemical and physical properties
Propriétés
Numéro CAS |
112251-32-8 |
|---|---|
Formule moléculaire |
C17H20BrNO |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-[(4-bromoanilino)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C17H20BrNO/c1-17(2,3)13-4-9-16(20)12(10-13)11-19-15-7-5-14(18)6-8-15/h4-10,19-20H,11H2,1-3H3 |
Clé InChI |
PORCKGKPKPSYQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)CNC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)







![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)



